2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate
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Overview
Description
“2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride” is a compound that has been studied for its potential applications . The IUPAC name for a similar compound is "2-(benzo[d][1,3]dioxol-5-yl)indolizine" .
Molecular Structure Analysis
The molecular structure of “2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride” has been analyzed . The InChI code for this compound is "1S/C9H11NO3.ClH/c11-4-3-10-7-1-2-8-9(5-7)13-6-12-8;/h1-2,5,10-11H,3-4,6H2;1H" .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride” have been analyzed . It is a light-yellow to yellow powder or crystals .
Scientific Research Applications
Electrocatalytic Oxidation
Electrocatalytic Oxidation of Reduced Nicotinamide Coenzymes : The study explores the use of graphite electrodes modified with an adsorbed phenoxazinium salt, Meldola Blue, for the electrocatalytic oxidation of nicotinamide coenzymes (NADH and NADPH). This process demonstrates the potential of using modified electrodes to facilitate electron transfer in the electrocatalytic oxidation of these coenzymes, which is significant in biochemical and electrochemical applications (Gorton et al., 1984).
Corrosion Inhibition
Corrosion Inhibition for Mild Steel : A study on 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone investigated its efficacy as a corrosion inhibitor for mild steel in acidic conditions. The research highlights the potential of nicotinic acid derivatives in protecting industrial materials from corrosion, showcasing the compound's ability to act as a mixed type corrosion inhibitor and adhere to surfaces via the Langmuir's adsorption isotherm (Singh et al., 2016).
Binding and Hydrolysis by Human Serum Albumin
Interaction with Human Serum Albumin : Research on nicotinate esters, including their binding to and hydrolysis by human serum albumin, sheds light on the biochemical interactions and potential therapeutic applications of these compounds. The study differentiates between esters based on their ability to bind and be hydrolyzed, providing insight into the compound's pharmacokinetic behaviors (Steiner et al., 1992).
Antimicrobial Activity
Synthesis and Biological Activity : A study focusing on the antimicrobial activity of novel amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives, including their copper and cadmium complexes, indicates the potential of these compounds in medical applications. The compounds showed comparable activity against S. aureus and E. coli, highlighting their utility in developing new antimicrobial agents (Khattab, 2005).
Antioxidant Studies
Antimicrobial and Antioxidant Studies : Mixed-metal complexes of benzoyl-aminoethanoic acid-nicotinamide have been evaluated for their enhanced antimicrobial and antioxidant properties. These synthesized complexes exhibited significant activities against various bacterial and fungal strains, demonstrating the compound's versatility in pharmaceutical and biochemical research (Shiekh et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-14(8-20-15(19)10-2-1-5-16-7-10)17-11-3-4-12-13(6-11)22-9-21-12/h1-7H,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHXKBHQSFTKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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